

An In-depth Technical Guide on Diffusionless Shear Transformation in Martensite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Martensite

Cat. No.: B1171850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles governing the diffusionless shear transformation that characterizes **martensite** formation. It covers the crystallographic theory, quantitative data, and detailed experimental protocols relevant to the study of this critical solid-state phase transition.

Introduction: The Nature of Martensitic Transformation

Martensitic transformation is a specific type of diffusionless solid-state phase transition where atoms move in a coordinated, disciplined manner, resulting in a change of crystal structure.^[1] ^[2] Unlike transformations that rely on atomic diffusion over long distances, martensitic transformations can occur at extremely low temperatures—even as low as 4 K—and at speeds approaching the velocity of sound in the material.^[1]^[3]^[4] This transformation is not represented on equilibrium phase diagrams because the product phase, **martensite**, inherits the chemical composition of its parent phase (typically austenite), which is a deviation from thermodynamic equilibrium.^[5]

The process is characterized by a shape deformation that exhibits a significant shear component.^[3]^[6] This disciplined atomic movement and the resulting shape change are fundamental to the properties of many materials, most notably high-strength steels, but also shape-memory alloys and some ceramics.^[7]^[8]

Core Mechanisms: Diffusionless and Shear Characteristics

The transformation from a parent phase like face-centered cubic (FCC) austenite to **martensite**—often a body-centered tetragonal (BCT) or body-centered cubic (BCC) structure in steels—is governed by precise crystallographic relationships.[9]

The Diffusionless Aspect

The key evidence for the diffusionless nature of the transformation is threefold:

- Compositional Invariance: The chemical composition of the **martensite** formed is identical to that of the parent austenite grain from which it grew. This can be confirmed on a fine scale using techniques like atom probe tomography.[3][4]
- Low-Temperature Formation: The transformation can occur at cryogenic temperatures where atomic diffusion is kinetically impossible within the timeframe of the experiment.[3][4]
- High Growth Rate: **Martensite** plates can grow at speeds of thousands of meters per second, far exceeding any possible atomic diffusion rates.[3][4]

This coordinated movement of atoms, where each atom moves less than one interatomic spacing and maintains its neighbors, is a defining feature.[2]

Crystallographic Shear and the Bain Model

The structural change is achieved through a lattice distortion, not atomic migration. The Bain model (or Bain distortion) provides a foundational concept for understanding the transformation from FCC austenite to BCT/BCC **martensite**.[5][9] It proposes that the BCT lattice of **martensite** can be obtained from the FCC lattice by a homogeneous deformation: a compression along one crystallographic axis (the c-axis) and a slight expansion along the other two axes.[5][9]

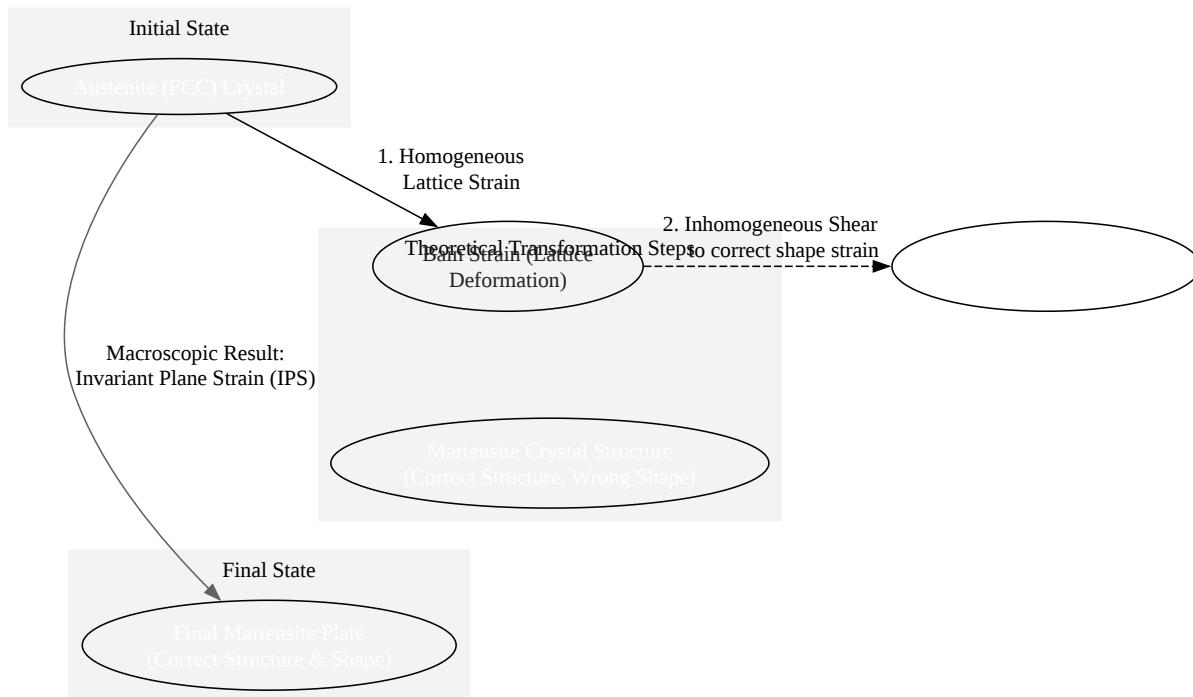
However, the Bain strain alone does not fully account for all the crystallographic features observed experimentally, such as the specific orientation relationship and the irrational habit plane—the interface plane between **martensite** and austenite.[1][5]

The Phenomenological Theory of Martensite Crystallography (PTMC)

To reconcile the Bain model with experimental observations, the PTMC introduces two critical concepts:

- Invariant Plane Strain (IPS): Macroscopically, the shape change during transformation is an invariant plane strain (IPS). This means there is a plane (the habit plane) that remains undistorted and unrotated during the transformation.[\[5\]](#)[\[10\]](#) This specific type of strain minimizes the overall strain energy of the system.[\[5\]](#)
- Lattice Invariant Shear (LIS): The Bain strain, when combined with a rigid body rotation, results in an invariant-line strain (ILS), not an IPS.[\[4\]](#)[\[5\]](#) To achieve the macroscopically observed IPS, an additional, inhomogeneous shear is required. This is the Lattice Invariant Shear, which occurs via crystallographic slip or twinning within the **martensite** plate.[\[1\]](#)[\[5\]](#) This LIS does not change the crystal structure but accommodates the strain mismatch at the interface, allowing for a glissile (mobile) habit plane.[\[1\]](#)

This combination of a lattice deformation (Bain strain) and a lattice invariant shear (slip or twinning) explains the key experimental observations: the irrational habit plane, the precise orientation relationship, and the presence of a fine substructure of twins or dislocations within **martensite** plates.[\[5\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Quantitative Data Presentation

The crystallographic changes during martensitic transformation are quantifiable. The following tables summarize typical lattice parameters and transformation temperatures for common iron-based alloys.

Table 1: Lattice Parameters of Austenite and **Martensite** in Fe-C and Fe-Ni Systems

Alloy System	Phase	Crystal Structure	Lattice Parameter(s) (Å)	Conditions / Notes
Fe-0.8C[11]	Austenite (γ)	FCC	$a \approx 3.647$	At 950°C
Fe-0.8C[12]	Martensite (α')	BCT	$a \approx 2.85, c \approx 2.98$	As-quenched
Fe-1.4C	Martensite (α')	BCT	$a \approx 2.84, c \approx 3.04$	As-quenched
Fe-18Ni[13]	Austenite (γ)	FCC	$a \approx 3.593$	At room temperature
Fe-18Ni[14][15]	Martensite (α')	BCC	$a \approx 2.873$	After cryogenic cooling
Fe-30Ni[14][15]	Austenite (γ)	FCC	$a \approx 3.598$	At room temperature
Fe-30Ni[14][15]	Martensite (α')	BCC	$a \approx 2.881$	After cryogenic cooling

Note: Lattice parameters are dependent on composition and temperature. The tetragonality (c/a ratio) of **martensite** in Fe-C alloys increases with carbon content.[12]

Table 2: **Martensite** Transformation Temperatures

Alloy System	Martensite Start (Ms) Temp.	Martensite Finish (Mf) Temp.
Fe-0.4C	~350°C	~250°C
Fe-0.8C	~200°C	~100°C
Ni-Mn-Sb[7]	314.9 K (41.8°C)	308.8 K (35.7°C)

Experimental Protocols for Martensite Characterization

Characterizing the unique features of **martensite** requires specialized microstructural analysis techniques.[\[16\]](#)

Transmission Electron Microscopy (TEM) Protocol

TEM is essential for observing the fine substructure of **martensite**, such as transformation twins and dislocation arrays.

Objective: To prepare an electron-transparent foil of martensitic steel for imaging of the lath/plate structure and internal defects.

Methodology:

- **Initial Sectioning:** Cut a thin slice (~0.5 mm) from the bulk material using a slow-speed diamond saw to minimize deformation.
- **Mechanical Grinding:** Mechanically grind the slice to a thickness of approximately 100-150 μm using progressively finer silicon carbide papers (e.g., 400, 600, 800, 1200 grit).[\[17\]](#) Ensure the sample is kept cool to prevent tempering.
- **Disk Punching:** Punch out a 3 mm diameter disk from the thinned foil. This is the standard size for TEM sample holders.
- **Twin-Jet Electropolishing:** This is a critical step to create an electron-transparent region without introducing mechanical artifacts.[\[18\]](#)[\[19\]](#)
 - **Electrolyte:** A common solution for steels is a mixture of perchloric acid (5-10%) and methanol or ethanol.
 - **Temperature:** Cool the electrolyte to between -20°C and -40°C to control the polishing rate and prevent sample heating.
 - **Procedure:** Mount the 3 mm disk in the twin-jet polisher. Jets of the chilled electrolyte are directed at the center of the disk from both sides. A voltage is applied, causing electrochemical dissolution. Polishing is automatically stopped when a light sensor detects a small hole (perforation) in the center of the disk.

- Final Cleaning: Rinse the perforated sample immediately in a series of methanol and ethanol baths to remove any residual electrolyte.
- Imaging: Load the sample into the TEM. The ultra-thin area around the edge of the perforation is suitable for high-resolution imaging.

Electron Backscatter Diffraction (EBSD) Protocol

EBSD is a scanning electron microscope (SEM) based technique used to determine the crystallographic orientation of phases, making it ideal for mapping **martensite** variants, retained austenite, and their orientation relationships.[\[7\]](#)[\[20\]](#)[\[21\]](#)

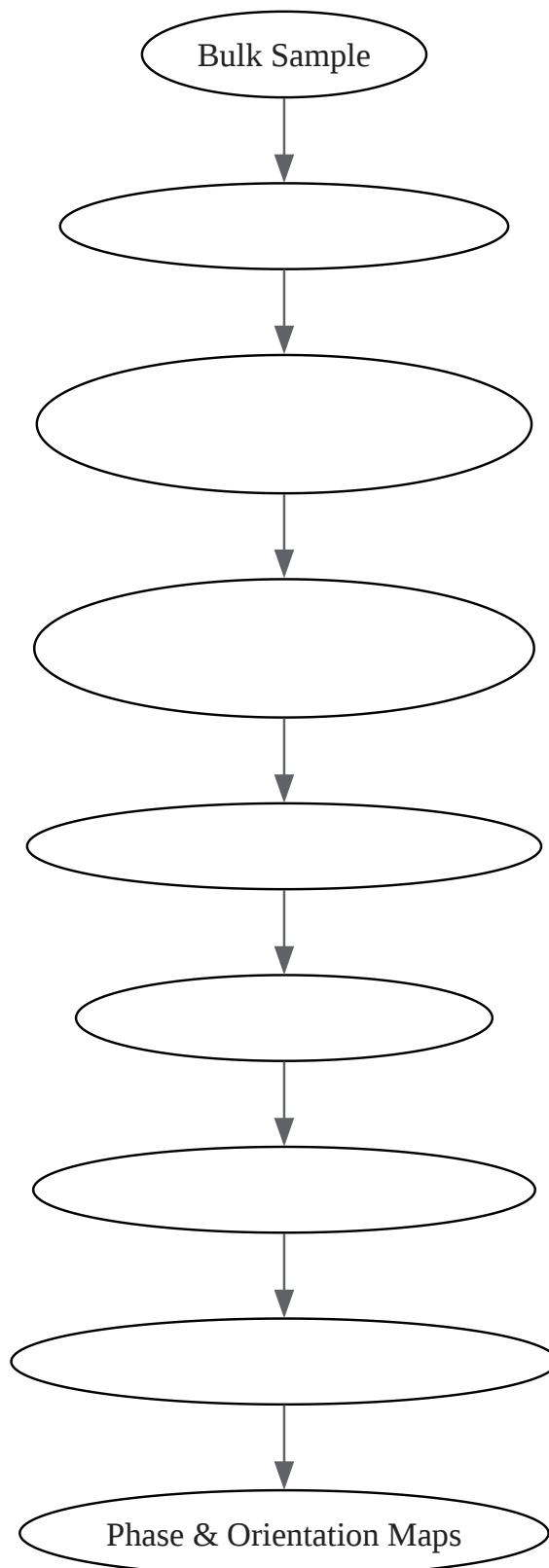
Objective: To prepare a deformation-free surface for EBSD analysis to map the microstructure and texture of a martensitic steel.

Methodology:

- Sample Mounting and Grinding: Mount the sample in a conductive resin. Perform mechanical grinding as described for TEM (down to 1200 or 2400 grit SiC paper) to achieve a flat surface.
- Mechanical Polishing: Polish the sample using diamond suspensions on polishing cloths, typically starting with 6 μm , then 3 μm , and finally 1 μm paste.
- Final Polishing (Critical Step): The final step is crucial to remove the thin layer of surface deformation induced by mechanical polishing, which would otherwise obscure the EBSD patterns.[\[22\]](#)[\[23\]](#)
 - Vibratory Polishing: Place the sample on a vibratory polisher with a 0.05 μm or 0.02 μm colloidal silica suspension for several hours (4-12 hours).[\[22\]](#) This method provides a low-stress, high-quality finish.
 - Ion Milling (Alternative): Alternatively, a broad beam ion mill can be used. After mechanical polishing, the sample is milled at a low angle (e.g., 4-6 degrees) with low-energy argon ions (e.g., starting at 5-6 kV and finishing with lower energies like 2 kV) to gently remove the final deformation layer.[\[24\]](#)

- EBSD Analysis:

- Place the prepared sample in the SEM, tilted at approximately 70° towards the EBSD detector.
- Scan the electron beam across the area of interest. At each point, the diffracted electrons form a Kikuchi pattern on a phosphor screen.
- The EBSD software indexes these patterns to determine the crystal structure and orientation, generating maps of phase distribution, grain orientation, and boundaries.[\[20\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. worldscientific.com [worldscientific.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 5. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 6. Bainite - Wikipedia [en.wikipedia.org]
- 7. Crystallographic features of the martensitic transformation and their impact on variant organization in the intermetallic compound Ni50Mn38Sb12 studied by SEM/EBSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transformation of martensite | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Multi-aspect Characterization of Low-temperature Tempering Behaviors in High-carbon Martensite [jstage.jst.go.jp]
- 13. researchmap.jp [researchmap.jp]
- 14. Lattice Parameters of Martensite and Austenite in Fe–Ni Alloys | Semantic Scholar [semanticscholar.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Allied High Tech Products - Sample Preparation Method for TEM Analysis [alliedhightech.com]
- 18. researchgate.net [researchgate.net]

- 19. ESTEEM3: Advanced Techniques for Preparing TEM Samples of Structural Materials [esteem3.eu]
- 20. edax.com [edax.com]
- 21. Identification of Martensite in Steel by EBSD - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 22. azom.com [azom.com]
- 23. scribd.com [scribd.com]
- 24. reddit.com [reddit.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Diffusionless Shear Transformation in Martensite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171850#diffusionless-shear-transformation-in-martensite-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com